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molecular formula C12H25SH<br>C12H26S B093513 1-Dodecanethiol CAS No. 112-55-0

1-Dodecanethiol

Cat. No. B093513
M. Wt: 202.4 g/mol
InChI Key: WNAHIZMDSQCWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745553B2

Procedure details

Dodecanethiol (2.50 g, 12.5 mmol), acetone (40 mL), and tetrapropylammonium bromide (0.27 g, 0.10 mmol) were added to a solution of sodium hydroxide (0.50 g, 12.5 mmol) in water (5 mL). The resulting solution was cooled in an ice bath and treated with carbon disulfide (0.75 mL, 0.95 g, 12.5 mmol). After 20 min, 2-bromopropanoic acid (1.91 g, 12.5 mmol) was added and the mixture was stirred at ambient temperature for 12 h. The solution was evaporated to ¼ volume and slowly acidified with 2 M hydrochloric acid (50 mL), then further diluted with water (150 mL). The resulting solid was collected and recrystallised from ether/light petroleum to give the title compound (15, R3=C12H25) as yellow crystals (3.33 g, 76%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
1.91 g
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:13])[CH2:2][CH2:3][CH2:4]CCCCCCCC.[OH-].[Na+].[C:16](=[S:18])=[S:17].Br[CH:20]([CH3:24])[C:21]([OH:23])=[O:22]>[Br-].C([N+](CCC)(CCC)CCC)CC.O.CC(C)=O>[CH2:1]([S:13][C:16]([S:18][CH:20]([CH3:24])[C:21]([OH:23])=[O:22])=[S:17])[CH2:2][CH2:3][CH3:4] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.27 g
Type
catalyst
Smiles
[Br-].C(CC)[N+](CCC)(CCC)CCC
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
1.91 g
Type
reactant
Smiles
BrC(C(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
ADDITION
Type
ADDITION
Details
further diluted with water (150 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallised from ether/light petroleum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CCC)SC(=S)SC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 111.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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